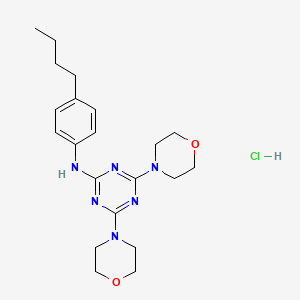

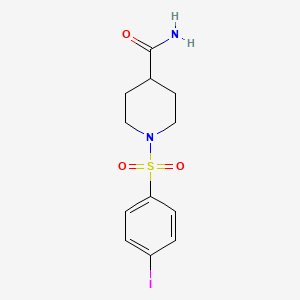

N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazine ring, which is planar and aromatic. The morpholino groups would add steric bulk and could influence the compound’s solubility and reactivity. The 4-butylphenyl group is a large, hydrophobic group that could also influence the compound’s properties .Chemical Reactions Analysis

Triazines are known to participate in a variety of chemical reactions, including substitutions and additions. The presence of the morpholino and 4-butylphenyl groups could influence the reactivity of the triazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazine ring, morpholino groups, and 4-butylphenyl group would likely make the compound relatively non-polar and hydrophobic .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

A novel method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including compounds structurally related to N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, was developed utilizing microwave irradiation. This technique enables fast synthesis through a one-pot, three-component reaction involving cyanoguanidine, aromatic aldehydes, and cyclic amines, followed by dehydrogenation to produce the targeted compounds. Preliminary biological screening of these compounds has shown promising antileukemic activity, highlighting their potential therapeutic applications (Dolzhenko et al., 2021).

Biological Activities

The compound and its derivatives have been explored for their antimicrobial properties. In a study focusing on the synthesis of novel 1,2,4-triazole derivatives, compounds structurally similar to N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride demonstrated moderate to good antimicrobial activities against a range of microorganisms. This research underlines the compound's relevance in developing new antimicrobial agents, providing a foundation for further pharmacological investigations (Bektaş et al., 2007).

Chemical Reactions and Modifications

In the realm of chemical synthesis and modification, the reactivity of bifunctional heterocyclic compounds, including those related to N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, has been studied. Specifically, the amination of 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine by compounds containing amino and thioamide groups in an acetic acid medium was investigated. This research sheds light on selective chemical modifications, preserving thioamide functionalities while introducing new amino groups, thereby expanding the utility of such heterocyclic compounds in synthetic chemistry (Kolmakov, 2008).

Material Science Applications

Beyond biomedical applications, compounds structurally similar to N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride have been explored in material science. Notably, luminescent covalent-organic polymers (COPs) incorporating triazine units have been synthesized for detecting nitroaromatic explosives and small organic molecules. These materials, featuring high surface area and hydrothermal stability, demonstrate rapid and sensitive detection capabilities for substances like picric acid and TNT at concentrations below 1 ppm. This research highlights the potential of triazine derivatives in developing advanced materials for security and environmental monitoring applications (Xiang & Cao, 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O2.ClH/c1-2-3-4-17-5-7-18(8-6-17)22-19-23-20(26-9-13-28-14-10-26)25-21(24-19)27-11-15-29-16-12-27;/h5-8H,2-4,9-16H2,1H3,(H,22,23,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXIKQGQCWPEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B2616926.png)

![8-(4-Methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2616930.png)

![2-[2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide](/img/structure/B2616931.png)

![tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate](/img/structure/B2616932.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2616940.png)

![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2616942.png)